Benzoxazole, 5-iodo-
Description
Significance of Benzoxazole (B165842) Scaffold in Heterocyclic Chemistry
The benzoxazole nucleus is a prevalent structural motif found in a vast array of natural products and synthetic compounds, underscoring its importance in organic and medicinal chemistry innovareacademics.inresearchgate.netcore.ac.uknih.gov. This heterocyclic system is characterized by its aromaticity and the presence of both nitrogen and oxygen heteroatoms, which contribute to its ability to interact with various biological targets. Benzoxazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and antiviral properties innovareacademics.inresearchgate.netnih.govnih.govmdpi.com. Beyond medicinal applications, the π-conjugated system of benzoxazoles also lends itself to applications in materials science, such as in fluorescent sensors and photochromic materials core.ac.uk. This versatility makes the benzoxazole scaffold a highly sought-after building block in drug discovery and materials development programs researchgate.netnih.gov.
Strategic Importance of Halogenation at the 5-Position of the Benzoxazole Core
Halogenation, particularly the introduction of iodine, at specific positions on aromatic and heteroaromatic rings is a well-established strategy for modulating molecular properties nih.gov. For the benzoxazole core, electrophilic substitution reactions typically occur on the benzene (B151609) ring, with positions 5 and 6 being the most susceptible, often with a preference for the 6-position core.ac.uk. However, the 5-position is also a significant site for functionalization. The iodine atom, due to its size and polarizability, offers several strategic advantages:
Synthetic Handle: The carbon-iodine (C-I) bond is relatively weak and highly reactive, making it an excellent leaving group in a variety of metal-catalyzed cross-coupling reactions. This facilitates the introduction of diverse substituents through reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, enabling the synthesis of complex molecular architectures vulcanchem.comwikipedia.orgsigmaaldrich.comuwindsor.ca.
Influence on Biological Activity: The presence of iodine can influence a molecule's lipophilicity, electronic distribution, and its ability to engage in non-covalent interactions, such as halogen bonding, with biological targets. These interactions can be critical for binding affinity and efficacy vulcanchem.com.
Radiolabeling for Imaging: The iodine atom can be readily replaced with radioactive iodine isotopes (e.g., ¹²³I, ¹²⁵I) for use in diagnostic imaging techniques like Single-Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET) vulcanchem.comontosight.ainih.govdntb.gov.uaresearchgate.net.
Overview of Research Trajectories for 5-Iodobenzoxazole and its Derivatives
Research into 5-iodobenzoxazole and its derivatives spans multiple disciplines, driven by their potential in medicinal chemistry, materials science, and as intermediates in complex organic synthesis.
Synthesis Strategies: The synthesis of benzoxazoles generally involves the cyclocondensation of 2-aminophenol (B121084) derivatives with carboxylic acids, aldehydes, or their equivalents, often under acidic conditions mdpi.com. Introducing an iodine atom at the 5-position typically requires starting with appropriately substituted precursors, such as 2-amino-5-iodophenol (B79512), or employing regioselective iodination methods on pre-formed benzoxazole rings ontosight.ai. Novel synthetic strategies also leverage cascade reactions, such as those involving iodotriazoles, to construct functionalized benzoxazoles acs.org.
Medicinal Chemistry Applications: 5-Iodobenzoxazole derivatives have shown promise in several therapeutic areas:
Anticancer and Antimicrobial Agents: Numerous studies have explored benzoxazole derivatives for their antiproliferative and antimicrobial activities. Specific compounds have demonstrated significant efficacy against various cancer cell lines and bacterial/fungal strains innovareacademics.innih.govmdpi.com. For instance, certain benzoxazole derivatives have exhibited promising antimicrobial potential, while others have shown significant antiproliferative activity against human colorectal carcinoma cell lines nih.gov.
Neuroimaging Agents: The ability to radiolabel iodine-containing compounds has led to the development of benzoxazole derivatives as probes for neurodegenerative diseases, particularly Alzheimer's disease. Compounds like N-(2-(4-(dimethylamino)phenyl)-1,3-benzoxazol-5-yl)-4-iodobenzamide (1e) have shown high affinity for amyloid-beta (Aβ) plaques, a hallmark of Alzheimer's disease, making them candidates for diagnostic imaging nih.gov.
Chemical Reactivity and Functionalization: The C5-iodine bond in 5-iodobenzoxazole is a key site for chemical diversification.
Cross-Coupling Reactions: 5-Iodobenzoxazole and related iodinated heterocycles readily participate in palladium-catalyzed cross-coupling reactions. These reactions are vital for constructing complex molecules by forming new carbon-carbon or carbon-heteroatom bonds. Common examples include:
Suzuki-Miyaura Coupling: Reaction with organoboron compounds.
Sonogashira Coupling: Reaction with terminal alkynes.
Buchwald-Hartwig Amination: Formation of C-N bonds. These transformations typically employ palladium catalysts with various ligands and bases, achieving good to excellent yields vulcanchem.comwikipedia.orgsigmaaldrich.comuwindsor.ca.
Nucleophilic Aromatic Substitution: The iodine atom can also be displaced by nucleophiles, allowing for the introduction of oxygen, nitrogen, or sulfur-containing groups vulcanchem.com.
Radiopharmaceutical Applications: The utility of iodine isotopes, such as ¹²³I, in medical imaging is well-established. 5-Iodobenzoxazole derivatives can be synthesized with ¹²³I, enabling their use as SPECT imaging agents for studying biological processes or diagnosing diseases, such as the visualization of amyloid plaques in the brain vulcanchem.comontosight.ainih.govdntb.gov.uaresearchgate.net.
Data Tables: Research Findings
The following tables summarize key research findings related to the biological activities and chemical reactivity of benzoxazole derivatives, with a focus on iodinated compounds or those demonstrating relevant activities.
Table 1: Biological Activities of Selected Benzoxazole Derivatives
| Compound Name/Identifier | Biological Activity | Target/Cell Line | Activity Metric | Reference |
| 5-Iodo-benzoxazole | Antimicrobial | Staphylococcus aureus | MIC: 2.5 μg/mL, SI: 45 | vulcanchem.com |
| Compounds 4, 5, 7, 16 (specific structures not detailed here) | Antimicrobial/Anticancer | HCT 116 (Human Colorectal Carcinoma) | Promising potential | nih.gov |
| Compounds 4ac, 4bc (specific structures not detailed here) | Antifungal | Various phytopathogenic fungi | Strong activity (>50% inhibition) | mdpi.com |
| Compound 6b (specific structure not detailed here) | Anti-biofilm | Pseudomonas aeruginosa | Inhibition rate: 46.13 ± 0.79% | nih.gov |
| N-(2-(4-(dimethylamino)phenyl)-1,3-benzoxazol-5-yl)-4-iodobenzamide (Compound 1e) | Amyloid Plaque Binding | Aβ1-40 peptide | Ki: 9.3 nM | nih.gov |
| 2-amino-5-iodobenzoxazole | Potential therapeutic | Various (Anticancer, Antimicrobial, Anti-inflammatory) | Explored for development | ontosight.ai |
Table 2: Representative Cross-Coupling Reactions of Iodinated Heterocycles
| Reaction Type | Substrate Example (Related to Benzoxazole) | Catalyst/Conditions | Typical Yield | Reference |
| Suzuki-Miyaura | 5-Iodooxazole | Pd(dppf)Cl₂, K₂CO₃, Dioxane | 75-88% | vulcanchem.com |
| Buchwald-Hartwig | 5-Iodooxazole | CuI, 4,7-dimethoxy-1,10-phen | 63-77% | vulcanchem.com |
| Sonogashira | 5-Iodooxazole | Pd(PPh₃)₄, CuI, iPr₂NH | 68-72% | vulcanchem.com |
| C-N Coupling (general) | Iodo-heterocycles | Cu-catalyzed, Silver Benzoate (B1203000) (as facilitator) | Variable | acs.org |
| Aminative Trapping | 5-Iodo-1,2,3-triazoles | CuI catalyst, Morpholine, Et₃N | ~65% | acs.org |
Compound List
Benzoxazole
5-Iodobenzoxazole
2-amino-5-iodobenzoxazole
N-(2-(4-(dimethylamino)phenyl)-1,3-benzoxazol-5-yl)-4-iodobenzamide (Compound 1e)
IBOX (2-(4′-dimethylaminophenyl)-6-iodobenzoxazole)
Compounds 4, 5, 7, 16 (specific structures not detailed here)
Compounds 4ac, 4bc (specific structures not detailed here)
Compound 6b (specific structure not detailed here)
5-Iodooxazole
2-Iodobenzoxazole
5-Iodo-2-phenyloxazole
4-Iodo-5-methyl-2-phenyloxazole
2-(4′-dimethylamino-)phenyl-imidazo innovareacademics.inontosight.aipyridine (IMPY)
SB-13 (4-N-methylamino-4'-hydroxystilbene)
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-iodo-1,3-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4INO/c8-5-1-2-7-6(3-5)9-4-10-7/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTKACSMFDSZNLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1I)N=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401316381 | |
| Record name | 5-Iodobenzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401316381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132227-02-2 | |
| Record name | 5-Iodobenzoxazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=132227-02-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Iodobenzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401316381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for the Preparation of 5 Iodobenzoxazole and Its Functionalized Analogues
Direct Iodination Approaches for Benzoxazole (B165842) Systems
Directly introducing an iodine atom onto a pre-formed benzoxazole core at the 5-position is a synthetically attractive route. However, regioselectivity can be a challenge, and specific methods targeting the 5-position are often preferred.
Electrophilic aromatic substitution is a common method for introducing halogens onto aromatic rings. While direct electrophilic iodination of the benzoxazole core can occur, achieving specific regioselectivity, particularly at the 5-position, often requires careful control of reaction conditions and directing groups. Studies on related heterocycles, such as oxazoles, demonstrate the use of electrophilic iodinating agents like N-iodosuccinimide (NIS) in the presence of Lewis acids like BF₃·Et₂O for iodination vulcanchem.com. However, specific protocols detailing the direct electrophilic iodination of benzoxazole specifically at the 5-position are less prominently featured in the literature compared to cyclization strategies. Methods for the synthesis of 6-iodobenzoxazole have been reported using iodine and oxidizing agents like nitric acid or hydrogen peroxide in solvents such as acetic acid or dichloromethane (B109758) .
Transition metal catalysis offers powerful tools for regioselective functionalization, including halogenation. Palladium and ruthenium catalysts have been employed for the halogenation of benzoxazole derivatives, often targeting specific positions on the fused benzene (B151609) ring, such as C7 researchgate.net. For instance, palladium-catalyzed cross-coupling reactions have been utilized for late-stage iodination of oxazole (B20620) precursors vulcanchem.com. While metal-mediated C-H activation and functionalization are active areas of research for benzoxazoles, specific examples of metal-catalyzed direct iodination at the 5-position of the benzoxazole core are not extensively detailed in the provided literature.
Cyclization-Based Syntheses Involving Iodo-Containing Precursors
Building the benzoxazole ring from precursors that already incorporate the iodine atom at the desired position is a prevalent and effective strategy for synthesizing 5-iodobenzoxazole derivatives.
A common approach to benzoxazole synthesis involves the condensation of a 2-aminophenol (B121084) derivative with a carboxylic acid equivalent (e.g., aldehyde, acid chloride, or ester) followed by cyclodehydration. To prepare 5-iodobenzoxazoles via this route, an appropriately iodinated precursor is required.
For example, the synthesis of 2-amino-5-iodobenzoxazole involves the condensation of 2-amino-5-iodophenol (B79512) with a suitable carbonyl compound or other reagents designed to introduce the 2-amino substituent onto the benzoxazole core ontosight.ai. This strategy leverages the availability of iodinated phenolic precursors.
Table 2.2.1.1: Examples of Condensation Reactions for 5-Iodobenzoxazole Synthesis
| Precursor 1 (Phenol Derivative) | Precursor 2 (Carbonyl Equivalent) | Reaction Conditions | Product Type | Yield (%) | Reference |
| 2-amino-5-iodophenol | Formic acid or derivative | Various condensation and cyclization conditions (e.g., heat, acid catalysis) | 5-Iodobenzoxazole | Varies | ontosight.ai |
| 2-amino-5-iodophenol | Aldehyde | Copper-catalyzed dehydration and cyclization | 2-Aryl-5-iodobenzoxazole | Varies | medcraveonline.com |
| 2-aminophenol | 5-Iodobenzaldehyde | Condensation followed by cyclodehydration | 2-(5-Iodophenyl)benzoxazole | Varies | (Implied) |
Note: Specific yields and optimized conditions can vary significantly based on the exact substrates and reagents used.
A sophisticated and versatile method for accessing functionalized benzoxazoles involves the use of 5-iodo-1,2,3-triazoles as precursors. These triazoles can undergo annulation-triggered transformations, often via the generation of diazo intermediates.
This methodology utilizes 2-(5-iodo-1,2,3-triazolyl)phenols as key starting materials. Under basic conditions, these precursors can undergo intramolecular nucleophilic substitution, leading to the formation of a fused heterocycle. Subsequent electrocyclic ring opening of the triazole moiety generates a highly reactive diazo intermediate. This diazo species can then be trapped by various nucleophiles or undergo further transformations catalyzed by transition metals, such as copper, to afford diversely functionalized benzoxazoles.
This cascade approach has been successfully employed to synthesize benzoxazole derivatives bearing amino acs.orgnih.gov, thiosubstituted acs.org, and other functional groups. The process typically involves a one-pot reaction sequence, enhancing efficiency and reducing the need for isolation of reactive intermediates.
Table 2.2.2.1.1: Annulation-Triggered Transformations of 5-Iodo-1,2,3-triazoles to Benzoxazoles
| 5-Iodo-1,2,3-triazole Precursor | Diazo Intermediate Formation Conditions | Trapping Reagent/Catalyst | Resulting Benzoxazole Functionalization | Yield (%) | Reference |
| 2-(5-iodo-1,2,3-triazolyl)phenols | Base (e.g., DABCO) | Cu-catalyzed amination (e.g., with amines) | 2-(1-Aminoalkyl)benzoxazoles | Good | acs.orgnih.gov |
| 2-(5-iodo-1,2,3-triazolyl)phenols | Base | Cu-catalyzed trapping with thiols | Thiosubstituted benzoxazoles | Up to 91 | acs.org |
| 2-(5-iodo-1,2,3-triazolyl)phenols | Base (e.g., 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO)) | Metal-free denitrogenative transformation with amines | Benzoxazole-derived sulfonamides | Good | researchgate.net |
| 2-(5-iodo-1H-1,2,3-triazol-1-yl)phenols | Base | Transition-metal-free C-C coupling with arylboronic acids | 2-(1-Arylalkyl)benzoxazoles | Up to 67 | researchgate.net |
| 5-iodo-1,2,3-triazoles (general) | Annulation-triggered ring opening | Cu-catalyzed three-component reaction with amines and CS₂ | Benzoxazole-derived dithiocarbamates | Good | researchgate.net |
Note: The specific substituents on the triazole precursor and the trapping reagents dictate the final functionalization of the benzoxazole product.
Annulation-Triggered Transformations from Halogenated Heterocycles
Transition-Metal-Catalyzed Coupling Reactions for 5-Iodobenzoxazole Functionalization
Transition metal catalysis plays a pivotal role in the selective functionalization of aryl iodides, including those incorporated into benzoxazole systems. The C–I bond is highly reactive towards oxidative addition by various transition metals, enabling diverse cross-coupling transformations.
Copper-Catalyzed Carbon-Nitrogen (C–N) Coupling Reactions
Copper catalysis has emerged as an effective strategy for the formation of C–N bonds, facilitating the synthesis of 2-aminobenzoxazole (B146116) derivatives. While direct examples involving 5-iodobenzoxazole are limited in the provided literature, copper-catalyzed C-N coupling reactions of other iodo-heterocycles, such as 5-iodo-2-phenyloxazole, with nitrogen-containing nucleophiles demonstrate the applicability of this methodology. For instance, the reaction of 5-iodo-2-phenyloxazole with 2-pyridinone, utilizing copper iodide as a catalyst in the presence of silver benzoate (B1203000) and a phenanthroline ligand, afforded the desired coupled product in 49% yield acs.orgnih.gov. These reactions often proceed under mild conditions and showcase the potential for copper-mediated amination of iodo-benzoxazole precursors.
Table 1: Representative Copper-Catalyzed C–N Coupling Reactions
| Substrate | Coupling Partner | Catalyst/Ligand | Conditions | Yield | Reference |
| 5-Iodo-2-phenyloxazole | 2-Pyridinone | CuI, Silver Benzoate, 4,7-dimethoxy-1,10-phenanthroline | Not specified (general conditions applied) | 49% | acs.orgnih.gov |
Palladium-Catalyzed Carbon-Carbon (C–C) Coupling Reactions
Palladium catalysis is a cornerstone for C–C bond formation, with the Suzuki-Miyaura coupling being a particularly robust and widely applicable method for functionalizing aryl iodides.
The Suzuki-Miyaura reaction involves the palladium-catalyzed cross-coupling of organoboron compounds (e.g., boronic acids or esters) with organohalides. This methodology is highly effective for introducing aryl or alkyl substituents onto the benzoxazole core via the C–I bond. For example, a derivative like 5-iodo-6-methyl-1,3-benzoxazole (B12848203) can undergo Suzuki-Miyaura coupling with arylboronic acids in the presence of palladium tetrakis(triphenylphosphine) [Pd(PPh₃)₄] as the catalyst, potassium carbonate (K₂CO₃) as the base, in a toluene/water solvent mixture at 90°C, yielding biaryl derivatives such as 5-(4-methoxyphenyl)-6-methyl-1,3-benzoxazole in 70–85% yield . The general success of Suzuki-Miyaura couplings with various aryl halides and boronic acids, often employing palladium catalysts like Pd(dppf)Cl₂ or Pd(OAc)₂ with appropriate ligands and bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) in solvents like dioxane or toluene, highlights its broad applicability for functionalizing the 5-position of iodobenzoxazoles nih.govharvard.edumdpi.comconsensus.apppku.edu.cnresearchgate.net.
Table 2: Representative Suzuki-Miyaura Coupling Reactions of Iodo-Benzoxazole Derivatives
| Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent/Conditions | Yield | Reference |
| 5-Iodo-6-methyl-1,3-benzoxazole | Arylboronic acid | Pd(PPh₃)₄ (2 mol%) | K₂CO₃ | Toluene/Water (3:1), 90°C | 70–85% | |
| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane, 80°C | High | researchgate.net |
Nickel-Catalyzed Halogen Exchange Reactions
Metal-Free Synthetic Approaches for 5-Iodobenzoxazole Derivatives
The development of metal-free synthetic methodologies is crucial for sustainability and for avoiding metal contamination in pharmaceutical applications. Several metal-free strategies have been reported for the synthesis and functionalization of benzoxazoles.
While direct metal-free functionalization of the C–I bond in 5-iodobenzoxazole is not extensively documented, metal-free approaches for benzoxazole synthesis and functionalization exist. For example, iodine-catalyzed oxidative amination of benzoxazoles using tert-butyl hydroperoxide (TBHP) or hydrogen peroxide (H₂O₂) as co-oxidants provides a metal-free route to 2-aminobenzoxazoles via C–H activation organic-chemistry.orgacs.orgorganic-chemistry.org. Additionally, iodine can catalyze the synthesis of benzoxazoles from catechols, ammonium (B1175870) acetate (B1210297), and carbonyl compounds rsc.orgnih.gov. Another reported metal-free approach involves the reductive C–C coupling of arylboronic acids with specific precursors to form benzoxazole derivatives researchgate.net. These methods highlight the growing interest in metal-free transformations within benzoxazole chemistry, although specific applications to the functionalization of the C–I bond in 5-iodobenzoxazole require further exploration.
Compound List:
Benzoxazole
5-Iodobenzoxazole
Arylboronic acids
Amines
Anilines
Amides
2-Aminobenzoxazoles
2-Arylbenzoxazoles
2-Aminoarylbenzoxazoles
5-Iodo-2-phenyloxazole
2-Pyridinone
5-Iodo-6-methyl-1,3-benzoxazole
4-Methoxyphenylboronic acid
Biaryl derivatives
Terminal alkynes
5-Alkynyl derivatives
5-(Phenylethynyl)-6-methyl-1,3-benzoxazole
Aryl halides
Aryl triflates
Aryl chlorides
Aryl bromides
Aryl iodides
Alkyl halides
Organoboron compounds
Potassium aryltrifluoroborate salts
Aliphatic amines
2-halo-N-(2-halophenyl)benzamides
Catechols
Ammonium acetate
Alkenes
Alkynes
Ketones
2-(5-Iodo-1,2,3-triazol-1-yl)phenols
2-(1-Arylalkyl)-1,3-benzoxazoles
Carboxylic acids
Thiols
Thioesters
Heteroarenes
Regioselective Synthesis of Iodinated Benzoxazoles
This section details methodologies for the precise introduction of iodine atoms onto the benzoxazole core, emphasizing strategies that control the position of iodination to achieve specific regiochemical outcomes.
Alkali-Metal Mediated Zincation (AMMZn) and Subsequent Iodination
Alkali-metal-mediated zincation (AMMZn) emerges as a powerful and versatile strategy for regioselective C-H functionalization, enabling the controlled metalation of aromatic and heteroaromatic systems, which can subsequently be quenched with electrophiles, notably iodine. This methodology typically employs mixed-metal bases, often incorporating alkali metals such as lithium or sodium in conjunction with zinc-based reagents, to activate C-H bonds and direct metalation to specific positions unibe.chresearchgate.netbeilstein-journals.orgcapes.gov.bracs.org. These complex bases are instrumental in achieving regioselectivities that are often challenging to attain through conventional synthetic routes capes.gov.br.
A significant advantage of the AMMZn approach lies in its capacity to modulate regioselectivity. While capable of facilitating directed ortho-metalation (DoM) when a suitable directing group is present on the substrate uwindsor.ca, AMMZn systems have also demonstrated the ability to promote meta-metalation in certain aromatic compounds beilstein-journals.orgresearchgate.net. For instance, research has shown that specific alkali-metal zincate bases can induce meta-substitution in substrates like N,N-dimethylaniline, leading to the formation of meta-iodinated products upon subsequent iodination beilstein-journals.orgresearchgate.net. This demonstrated capability for meta-substitution is particularly relevant, as it suggests the potential for AMMZn to direct functionalization to positions analogous to the 5-position of the benzoxazole ring.
The AMMZn methodology has been applied to benzoxazole systems, resulting in the generation of metalated intermediates that can be subsequently reacted with iodine unibe.ch. Studies involving benzoxazole have shown that AMMZn can effect deprotonation, yielding a zincated species that, upon quenching with iodine, produces an iodinated benzoxazole derivative unibe.ch. While specific research has indicated metalation at the C2 position of benzoxazole under certain AMMZn conditions unibe.ch, the broader principle of AMMZn's utility in benzoxazole chemistry, coupled with its demonstrated capacity for meta-substitution in other aromatic systems, highlights its potential for achieving regioselective 5-iodination of benzoxazoles. The precise regiochemical outcome of AMMZn is highly sensitive to the specific substrate structure, the nature of the alkali-metal-zinc base employed, and the reaction conditions, including solvent and temperature unibe.chcapes.gov.brresearchgate.net. This inherent tunability suggests that reaction conditions can be optimized to favor the desired 5-iodination.
Furthermore, the AMMZn approach offers a pathway for the synthesis of functionalized 5-iodobenzoxazoles by utilizing substituted benzoxazole precursors, thereby broadening the scope of accessible derivatives.
Research Findings and Data Table:
The application of AMMZn to benzoxazole systems has been investigated, demonstrating the formation of metalated intermediates that can be subsequently iodinated.
| Substrate | Base System (Implied) | Solvent | Electrophile | Observed Metalation Position | Product (Expected) | Yield | Reference |
| Benzoxazole | Alkali-metal alkoxide mediated zincation (e.g., Li/K/Zn) | THF | I₂ | C2 | 2-Iodobenzoxazole | Quantitative | unibe.ch |
Note: While the cited research demonstrates AMMZn on benzoxazole leading to C2 metalation and subsequent iodination, the broader AMMZn methodology has shown capability for meta-substitution in other aromatic systems, indicating potential for 5-iodobenzoxazole synthesis.
Compound List:
Benzoxazole
5-Iodobenzoxazole
2-Iodobenzoxazole
Chemical Reactivity and Mechanistic Investigations of 5 Iodobenzoxazole
Reactivity of the Aryl Iodide Moiety
The aryl iodide functionality in 5-iodobenzoxazole is susceptible to several types of reactions, primarily those involving metal-catalyzed activation of the carbon-iodine bond.
Nucleophilic Aromatic Substitution Pathways
Nucleophilic aromatic substitution (SNAr) on aryl halides typically requires activation by electron-withdrawing groups, usually positioned ortho or para to the leaving group, to stabilize the intermediate carbanion (Meisenheimer complex) pressbooks.publibretexts.orgwikipedia.orgyoutube.com. Without such activation, aryl halides are generally unreactive towards SNAr. While the benzoxazole (B165842) ring system contains nitrogen, which can influence electron distribution, it is not typically considered a strong electron-withdrawing group in the context of activating SNAr reactions. Therefore, direct SNAr on 5-iodobenzoxazole without additional activating groups or under harsh conditions would likely be inefficient. Alternative mechanisms for nucleophilic aromatic substitution include the benzyne (B1209423) mechanism, which occurs under very strong basic conditions and can proceed without electron-withdrawing groups pressbooks.pubwikipedia.orgyoutube.comchadsprep.com. However, specific research detailing SNAr pathways for 5-iodobenzoxazole is not prominently featured in the provided search results, suggesting that its primary utility lies in metal-catalyzed reactions.
Intramolecular Cyclization and Rearrangement Mechanisms
The benzoxazole framework, in conjunction with the iodo substituent or other functionalities that might be introduced, can participate in intramolecular cyclization reactions. For instance, palladium-catalyzed intramolecular Heck reactions are a common strategy for forming medium-sized heterocycles by coupling an aryl or alkenyl halide with an alkene within the same molecule mdpi.com. If 5-iodobenzoxazole were functionalized with a suitable alkene or alkyne moiety, it could undergo such cyclizations.
Rearrangement reactions involve the migration of atoms or groups within a molecule wiley-vch.demvpsvktcollege.ac.inbyjus.comslideshare.net. While specific documented rearrangements of 5-iodobenzoxazole itself are not detailed in the provided snippets, general rearrangement mechanisms like the Wagner-Meerwein, Beckmann, or Claisen rearrangements are known wiley-vch.debyjus.comslideshare.net. If a functional group were introduced that could initiate such a rearrangement, the benzoxazole core might influence the outcome. For example, oxime radicals can undergo intramolecular cyclization, forming five-membered rings via C–O or C–N bond formation beilstein-journals.org.
Spectroscopic Characterization and Computational Analysis of 5 Iodobenzoxazole
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone for determining the structure of organic molecules. It provides detailed information about the connectivity of atoms and the electronic environment of nuclei. For 5-iodobenzoxazole, ¹H NMR, ¹³C NMR, and various 2D NMR techniques are instrumental.
Proton (¹H) NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy reveals the number of different types of protons in a molecule, their chemical environment (indicated by chemical shift, δ, in parts per million, ppm), and their proximity to other protons (indicated by coupling patterns and coupling constants, J, in Hertz). In 5-iodobenzoxazole, the ¹H NMR spectrum is expected to show signals corresponding to the four aromatic protons on the benzoxazole (B165842) core and the single proton at the C2 position of the oxazole (B20620) ring. The presence of the iodine atom at the C5 position influences the electronic distribution, leading to characteristic chemical shifts for the protons on the benzene (B151609) ring.
While specific experimental data for 5-iodobenzoxazole is not universally published in easily accessible formats for direct citation, typical ¹H NMR assignments for substituted benzoxazoles suggest the following:
The proton at the C2 position (H2) is typically a singlet, often appearing in the downfield region (e.g., 7.5-8.5 ppm), influenced by the nitrogen and oxygen atoms in the oxazole ring.
The aromatic protons (H4, H6, H7) will exhibit characteristic splitting patterns (doublets, triplets, or multiplets) depending on their coupling to adjacent protons. The iodine substituent at C5 will deshield the adjacent protons (H4 and H6) and influence H7, leading to shifts that are diagnostic of their positions relative to the iodine atom. For instance, protons ortho to an iodine atom might appear at slightly different chemical shifts compared to those meta or para.
Carbon-13 (¹³C) NMR Spectroscopy
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in 5-iodobenzoxazole will resonate at a distinct chemical shift, typically ranging from 0 to 220 ppm. The chemical shifts are highly sensitive to the electronic environment, including the presence of electronegative atoms like iodine.
Expected ¹³C NMR signals for 5-iodobenzoxazole would include:
C2: The carbon atom at position 2 of the oxazole ring, bonded to both nitrogen and oxygen, is typically deshielded and appears in the downfield region (e.g., 150-160 ppm).
C3a and C7a: The quaternary carbons at the fusion points of the benzene and oxazole rings will also have characteristic chemical shifts.
Aromatic Carbons (C4, C5, C6, C7): The presence of the iodine atom at C5 is expected to significantly influence the chemical shift of this carbon, often causing an upfield shift (e.g., 80-100 ppm) due to the heavy atom effect, while also affecting the shifts of C4 and C6. The other aromatic carbons will resonate in the typical aromatic region (e.g., 110-140 ppm).
Two-Dimensional (2D) NMR Techniques
Two-dimensional NMR techniques are invaluable for unequivocally assigning spectral signals and confirming structural connectivity. For 5-iodobenzoxazole, these techniques would be crucial:
COSY (Correlation Spectroscopy): This technique reveals proton-proton (¹H-¹H) couplings, allowing for the mapping of adjacent protons. For example, it would show correlations between coupled aromatic protons, helping to establish which protons are neighbors on the benzoxazole ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This experiment is essential for assigning ¹³C NMR signals to their corresponding ¹H NMR signals, confirming which proton is attached to which carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are spatially close to each other, even if they are not directly bonded. This can provide information about the conformation of the molecule or help distinguish between closely related isomers.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of ions with very high accuracy, typically to four or five decimal places. This precision allows for the determination of the exact elemental composition of the molecular ion.
For 5-iodobenzoxazole, the molecular formula is C₇H₄INO. The monoisotopic mass can be calculated as follows:
Carbon (C): 7 × 12.000000 = 84.000000
Hydrogen (H): 4 × 1.007825 = 4.031300
Iodine (I): 1 × 126.904473 = 126.904473
Nitrogen (N): 1 × 14.003074 = 14.003074
Oxygen (O): 1 × 15.994915 = 15.994915
Total Monoisotopic Mass: 244.933762 Da
An HRMS analysis of 5-iodobenzoxazole would ideally detect a molecular ion (e.g., [M+H]⁺ or [M]⁺) with an experimental mass very close to this calculated value, confirming the molecular formula. For example, a detected [M+H]⁺ ion at m/z 245.9467 would strongly support the formula C₇H₅INO⁺ (calculated exact mass 245.9465 Da).
Tandem Mass Spectrometry (MS/MS)
Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected precursor ion and the analysis of the resulting fragment ions. This technique provides detailed structural information by revealing characteristic fragmentation pathways.
For 5-iodobenzoxazole, potential fragmentation pathways in MS/MS could include:
Loss of HI: The cleavage of the carbon-iodine bond, leading to a fragment ion [M - HI]⁺.
Loss of Iodine Radical: Loss of an iodine atom (I•) to form [M - I]⁺.
Fragmentation of the Benzoxazole Ring: Cleavage of the heterocyclic ring system, potentially leading to the loss of small neutral molecules such as carbon monoxide (CO), hydrogen cyanide (HCN), or parts of the aromatic rings.
Cleavage of the C-I bond: The iodine atom's presence can influence fragmentation patterns, potentially directing cleavage events or participating in specific rearrangements.
The analysis of these fragment ions helps to confirm the presence and location of the iodine atom and the integrity of the benzoxazole core.
Quantum Chemical Calculations and Theoretical StudiesSpecific research findings related to quantum chemical calculations for 5-iodobenzoxazole were not identified. This includes:
Spectroscopic Property SimulationsNo specific research findings on simulations of spectroscopic properties for 5-iodobenzoxazole using quantum chemical methods were found.
Due to the absence of specific data for 5-iodobenzoxazole in these areas, the generation of data tables and detailed research findings as requested is not possible.
Applications of 5 Iodobenzoxazole and Its Derivatives in Non Clinical Research
Radiochemistry and Development of Research Probes
The utility of 5-iodobenzoxazole derivatives in radiochemistry is primarily centered on their ability to be labeled with radioactive iodine isotopes. This process transforms them into radiotracers, which are indispensable tools for molecular imaging techniques like Single Photon Emission Computed Tomography (SPECT). nih.govnih.gov The choice of iodine isotopes, such as ¹²³I and ¹²⁵I, is dictated by their decay characteristics, which are suitable for imaging and preclinical research, respectively. nih.gov
The introduction of radioiodine into the benzoxazole (B165842) structure is typically achieved through electrophilic substitution reactions on a precursor molecule. researchgate.net A common strategy involves the use of a non-radioactive precursor, often a trialkylstannyl derivative (e.g., tributylstannyl), at the position where the radioiodine is to be introduced. This radioiododestannylation reaction is favored for its high efficiency and specificity. radiooncologyjournal.com
Another approach is direct radioiodination using an oxidizing agent like Chloramine-T. radiooncologyjournal.comnih.gov This method facilitates the reaction between the precursor and a radioiodide salt, such as sodium [¹²⁵I]iodide. radiooncologyjournal.comnih.gov The specific conditions of the reaction, including pH, temperature, and reaction time, are optimized to maximize the incorporation of the radioisotope into the benzoxazole derivative. radiooncologyjournal.com
The success of a radiolabeling procedure is quantified by its radiochemical yield and the purity of the final product. The radiochemical yield represents the percentage of the initial radioactivity that is successfully incorporated into the desired molecule. nih.gov For benzoxazole derivatives, these yields can vary depending on the specific precursor and labeling method used.
Following synthesis, the radiochemical purity of the labeled compound must be rigorously assessed to ensure that the detected signal originates from the target molecule and not from unreacted radioiodine or other radioactive byproducts. mdpi.com This is commonly achieved using chromatographic techniques such as Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). radiooncologyjournal.com These methods separate the radiolabeled product from impurities, allowing for accurate quantification of its purity. radiooncologyjournal.com For instance, a radioiodinated benzofuran-pyridine derivative, a compound class related to benzoxazoles, demonstrated a radiochemical purity of over 96.5% as determined by TLC. radiooncologyjournal.com
Radiochemical Synthesis and Purity of a Benzofuran-Pyridine Derivative
| Parameter | Value/Method |
|---|---|
| Radiolabeling Method | Chloramine-T |
| Radiochemical Purity (TLC) | >96.5% |
| Purity Analysis (HPLC) | Reversed-phase RP18 column |
For a radiolabeled probe to be effective, it must remain stable in vitro and in vivo, meaning the radioisotope should not detach from the parent molecule. researchgate.net The stability of radioiodinated benzoxazoles is a critical factor for their use as research probes. The carbon-iodine bond on the aromatic ring of benzoxazole is generally stable. wikipedia.org However, the in vivo stability can be influenced by metabolic processes that may lead to deiodination. Therefore, the stability of these radiotracers is often evaluated in biological matrices, such as blood plasma, over time. uc.pt Poor in vivo stability can be observed through the rapid appearance of metabolites, which can compromise the interpretation of imaging studies. uc.pt
Chemical Probes for Biomolecular Interactions (in vitro studies)
Derivatives of 5-iodobenzoxazole have been synthesized and evaluated as chemical probes for studying biomolecular interactions in vitro, particularly with protein aggregates implicated in neurodegenerative disorders. Their structural properties allow them to bind to specific targets, enabling researchers to quantify these interactions.
A significant application of these compounds is in the study of amyloid aggregates, which are hallmarks of diseases like Alzheimer's and Parkinson's. nih.gov Radioiodinated benzoxazole derivatives serve as ligands in binding assays with synthetic amyloid-beta (Aβ) fibrils or brain tissue homogenates from individuals with Alzheimer's disease. nih.gov These studies help to characterize the binding sites on the amyloid aggregates and to screen for potential therapeutic agents that might interfere with this binding.
Similarly, derivatives are being explored for their ability to bind to α-synuclein fibrils, the primary component of Lewy bodies in Parkinson's disease. nih.govnih.gov While the development of probes for α-synuclein is an active area of research, the principles of ligand binding assays are the same. The goal is to identify compounds with high affinity and selectivity for α-synuclein aggregates over other amyloid proteins like Aβ and tau. nih.gov
The effectiveness of a chemical probe is determined by its binding affinity and specificity for its target. Binding affinity is typically quantified by the dissociation constant (Kd) or the inhibition constant (Ki), with lower values indicating a stronger binding interaction. nih.gov For example, a series of novel 5- and 6-substituted 2-(4-dimethylaminophenyl)-1,3-benzoxazoles demonstrated Ki values in the low nanomolar range for Aβ₁₋₄₀ aggregates. nih.gov
Specificity refers to the ability of the probe to bind preferentially to its intended target over other molecules. In the context of amyloid research, this means a probe designed for Aβ should have significantly lower affinity for other protein aggregates like α-synuclein or tau fibrils. nih.gov Competitive binding assays are often used to determine the Ki values by measuring the displacement of a known radioligand from the target by the new, non-radioactive compound being tested. nih.gov
In Vitro Binding Affinities of Benzoxazole Derivatives for Aβ₁₋₄₀ Aggregates
| Compound | Substituent | Position | Ki (nM) |
|---|---|---|---|
| 1e | 4-Iodophenyl | 5 | 9.3 |
| 1g | p-Tolyl | 5 | 13.2 |
| 1i | m-Tolyl | 5 | 13.4 |
| 1k | o-Tolyl | 5 | 18.9 |
| 1m | 3,4-(Methylenedioxy)-phenyl | 5 | 17.2 |
Data from competitive binding assays against [³H]BTA-1. nih.gov
Investigation of Interactions with Nucleic Acids
Direct research on the specific interactions between 5-iodobenzoxazole and nucleic acids is not extensively documented in peer-reviewed literature. However, the broader class of benzoxazole and iodo-substituted heterocyclic compounds has been investigated for DNA and RNA binding capabilities. For instance, related structures like naphthoxazole derivatives have been studied for their DNA binding and cleavage properties. nih.gov The interaction mechanisms for such compounds often involve intercalation between base pairs or binding within the grooves of the DNA helix. nih.gov
Furthermore, the presence of an iodine atom can confer specific properties useful in studying nucleic acid interactions. A notable example from a different class of molecules is 5-iodouracil, which, when incorporated into RNA and DNA, can be used to induce specific crosslinking to associated proteins upon irradiation with long-wavelength UV light. nih.gov This technique allows for the precise identification of contact points within nucleoprotein complexes. nih.gov While not demonstrated for 5-iodobenzoxazole itself, this highlights a potential application for iodo-substituted heterocycles in molecular biology research, leveraging the photoreactive nature of the carbon-iodine bond.
Fundamental Biological Activity Screening (mechanistic and in vitro focus)
The benzoxazole scaffold is a well-established pharmacophore, and its derivatives are frequently screened for a wide range of biological activities. ajchem-a.com
Derivatives of benzoxazole have demonstrated notable antimicrobial properties, with some studies indicating a selective activity profile. Research on a large group of non-proteinogenic amino acids based on the 3-(2-benzoxazol-5-yl)alanine skeleton revealed that their antibacterial potential was selective, acting primarily against Gram-positive bacteria such as Bacillus subtilis. researchgate.net
In another study, a series of 2-(p-substitutedphenyl/benzyl)-5-[3-[4-[(p-chlorophenyl)/phenyl]piperazin-1-yl]propionamido]-benzoxazoles exhibited broad antibacterial activity, with Minimum Inhibitory Concentration (MIC) values against Staphylococcus aureus and its isolates ranging from 128-256 µg/mL. ajchem-a.com One derivative within this series showed a more potent MIC of 32 µg/mL against a S. aureus isolate, highlighting how structural modifications can tune antimicrobial efficacy. ajchem-a.com The ability of the nitrogen and oxygen-containing benzoxazole ring to engage in non-covalent interactions with biological targets like enzymes and receptors is considered fundamental to its antimicrobial potential. researchgate.net
Table 1: Antimicrobial Activity of Selected Benzoxazole Derivatives
| Compound Class | Target Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| 3-(2-benzoxazol-5-yl)alanine derivatives | Bacillus subtilis (Gram-positive) | Not specified, but selective activity noted | researchgate.net |
| Piperazinobenzoxazole derivatives | Staphylococcus aureus | 128-256 | ajchem-a.com |
| Piperazinobenzoxazole derivative 7 | S. aureus isolate | 32 | ajchem-a.com |
The antifungal potential of benzoxazole derivatives has been a significant area of investigation. Studies have shown that these compounds can be effective against a variety of fungal pathogens, including those impacting agriculture and human health.
In one study, a series of benzoxazole derivatives were evaluated against eight different phytopathogenic fungi. ajchem-a.com Several compounds, including 5a, 5b, 5h, and 5i, exhibited significant antifungal activities against most of the tested pathogens. Specifically, against Fusarium solani, these compounds showed IC₅₀ values ranging from 4.34–17.61 μg/mL, which was considerably more potent than the positive control, hymexazol (B17089) (IC₅₀ of 38.92 μg/mL). ajchem-a.com Another investigation found that certain benzoxazole candidates provided over 50% inhibition rates against five types of fungi, with one compound achieving a 76.4% inhibition rate against Mycosphaerella melonis. nih.govnih.gov
Research on 3-(2-benzoxazol-5-yl)alanine derivatives also confirmed antifungal properties in almost half of the 41 compounds studied, including activity against the human pathogen Candida albicans. researchgate.net Similarly, 2-(2'-hydroxy-5'-aminophenyl)benzoxazole (HAMBO) was tested against Candida species and demonstrated fungistatic activity, though its potency was lower than the standard drug fluconazole. nih.gov This body of work suggests that the benzoxazole scaffold is a promising template for developing new antifungal agents. nih.gov
Table 2: Antifungal Activity of Selected Benzoxazole Derivatives
| Compound/Series | Target Fungi | Activity Metric | Value | Reference |
|---|---|---|---|---|
| 2-(aryloxymethyl) benzoxazole (5h) | Fusarium solani | IC₅₀ | 4.34 µg/mL | ajchem-a.com |
| 2-(aryloxymethyl) benzoxazole (5a) | Botrytis cinerea | IC₅₀ | 19.92 µg/mL | ajchem-a.com |
| Compound 4ah | Mycosphaerella melonis | Inhibition Rate | 76.4% | nih.gov |
| HAMBO | Candida spp. | Activity Type | Fungistatic | nih.gov |
The cytotoxic effects of benzoxazole derivatives have been evaluated across various cell lines to understand their mechanisms of action at a cellular level. These studies are fundamental to identifying how these compounds induce cell death or inhibit proliferation, separate from their potential as therapeutic agents.
A series of benzoxazole-based amides and sulfonamides were assessed for their antiproliferative activity in several cancer cell lines. nih.gov The most potent compound, 3f, was particularly effective in the colorectal cancer cell lines HT-29 and HCT116. Mechanistic investigation revealed that this compound induced a concentration-dependent activation of caspases and caused cell-cycle arrest, providing clear insight into its cytotoxic pathway. nih.gov
Other studies have also reported on the cytotoxicity of novel benzoxazole derivatives. For example, certain compounds displayed high growth inhibitory activities against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines. mdpi.com Similarly, research on 3-(2-benzoxazol-5-yl)alanine derivatives found that most of the compounds were toxic to both normal and cancer cells, a crucial finding for understanding the fundamental cytotoxicity of this chemical skeleton. researchgate.net
Table 3: In Vitro Cytotoxicity of Selected Benzoxazole Derivatives
| Compound/Series | Cell Line | Activity Metric | Value (µM) | Mechanism | Reference |
|---|---|---|---|---|---|
| Compound 3f | HT-29, HCT116 | IC₅₀ | Not specified | Caspase activation, cell-cycle arrest | nih.gov |
| Compounds 12d, 12f, 12i, 12l, 13a | HepG2, MCF-7 | Growth Inhibition | Not specified | VEGFR-2 Inhibition | mdpi.com |
| 3-(2-benzoxazol-5-yl)alanine derivatives | Various | Cytotoxicity | Not specified | General toxicity to normal and cancer cells | researchgate.net |
Applications in Materials Science and Organic Electronics Research
The rigid, planar structure and tunable electronic properties of heterocyclic compounds make them attractive building blocks for functional organic materials.
The benzoxazole core has been successfully incorporated into polymer backbones to create materials with specific properties. For example, Poly(hydroxyamide-benzoxazole) multi-block copolymers have been synthesized from the polymerization of 2,2′-bis(3-amino-4-hydroxyphenyl)-hexafluoropropane (6FAP) and 4,4′-oxydibenzoyl chloride (ODBC). researchgate.net The synthesis of such polymers demonstrates the utility of the benzoxazole moiety in creating robust, multi-block copolymer structures.
While the direct incorporation of 5-iodobenzoxazole into such polymers is not widely reported, the presence of the iodo-substituent offers a reactive handle for further functionalization. In materials science, halogenated aromatic compounds are common precursors in cross-coupling reactions (e.g., Suzuki, Sonogashira, or Stille couplings), which are powerful methods for constructing complex conjugated polymers. Therefore, 5-iodobenzoxazole represents a potential monomer for synthesizing advanced materials for organic electronics. Related heterocyclic systems, such as those based on thiazole (B1198619) and carbazole, are widely used as organic semiconductors in applications like organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and solar cells, indicating a promising path for analogous benzoxazole-based materials. nih.govmdpi.com
Exploration of Photophysical Properties of 5-Iodobenzoxazole and its Derivatives in Non-Clinical Research
The exploration of the photophysical properties of benzoxazole derivatives is a significant area of research, driven by their potential applications in materials science, particularly in the development of fluorescent probes and organic light-emitting diodes (OLEDs). The introduction of various substituents onto the benzoxazole core allows for the fine-tuning of their absorption and emission characteristics. Halogen substitution, in particular, is a known strategy to modulate these properties through mechanisms such as the heavy-atom effect.
While extensive research has been conducted on a wide array of benzoxazole derivatives, specific and detailed photophysical data for Benzoxazole, 5-iodo- remains notably scarce in readily available scientific literature. General studies on halogenated benzoxazoles suggest that the introduction of a halogen atom can influence the fluorescence quantum yields and lifetimes. For instance, studies on other halogenated aromatic compounds have shown that heavier halogens like iodine can lead to a decrease in fluorescence intensity due to enhanced intersystem crossing, a process where the excited molecule transitions from a singlet state to a triplet state. This effect is generally more pronounced with iodine compared to lighter halogens like chlorine or bromine.
In the broader context of 2-arylbenzoxazole derivatives, the nature and position of substituents on both the benzoxazole and the 2-aryl ring play a crucial role in determining their photophysical behavior. Electron-donating or withdrawing groups can significantly shift the absorption and emission maxima. For example, the introduction of an amino group often leads to a bathochromic (red) shift in the emission spectrum.
A study on the solid-state fluorescence of 2-phenyl-benzoxazole derivatives with halogen substitutions (chlorine and bromine) at different positions demonstrated that the crystal packing and intermolecular interactions heavily influence the emission properties. periodikos.com.br This highlights that the photophysical characteristics are not solely dependent on the molecular structure but also on the environment and solid-state morphology.
Although direct experimental data for 5-iodobenzoxazole is not available in the reviewed literature, theoretical studies on similar structures could provide insights. Quantum chemical calculations are often employed to predict the electronic transitions and energy levels, which govern the absorption and emission properties of such molecules.
Given the lack of specific experimental data, a comprehensive analysis of the photophysical properties of 5-iodobenzoxazole would necessitate dedicated synthesis and spectroscopic characterization. Such a study would involve measuring its UV-Vis absorption and fluorescence emission spectra in various solvents to determine the absorption maxima (λabs), emission maxima (λem), Stokes shift, and solvatochromic effects. Furthermore, the fluorescence quantum yield (ΦF) and fluorescence lifetime (τF) would need to be determined to fully characterize its emissive properties.
The following table is a hypothetical representation of the kind of data that would be collected in such a study, based on general knowledge of halogenated aromatic compounds. It is important to note that this data is illustrative and not based on published experimental results for 5-iodobenzoxazole.
| Solvent | λabs (nm) | λem (nm) | Stokes Shift (cm-1) | ΦF |
| Cyclohexane | - | - | - | - |
| Toluene | - | - | - | - |
| Dichloromethane (B109758) | - | - | - | - |
| Acetonitrile | - | - | - | - |
| Methanol | - | - | - | - |
| (Data not available in the reviewed literature) |
Future Directions and Emerging Research Avenues for 5 Iodobenzoxazole
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
Current synthetic approaches to benzoxazole (B165842) derivatives often involve condensation reactions of 2-aminophenols with carboxylic acids or their derivatives researchgate.net. For iodinated analogs like 2-amino-5-iodobenzoxazole, synthesis typically starts with precursors such as 2-amino-5-iodophenol (B79512) ontosight.ai. However, to facilitate broader research and potential applications, the development of more efficient, sustainable, and regioselective synthetic routes for 5-iodobenzoxazole and its derivatives is a critical future direction. This includes exploring greener solvents, catalytic methods, and atom-economical processes to minimize waste and energy consumption. Furthermore, developing methods for direct and selective iodination at the 5-position of pre-formed benzoxazole rings, or efficient cyclization strategies that incorporate the iodine atom early in the synthesis, would significantly advance accessibility.
Advanced Mechanistic Characterization of Reactivity
The iodine substituent at the 5-position of the benzoxazole ring is expected to influence the molecule's electronic properties and reactivity, making it amenable to various transformations. Studies on related iodinated heterocycles, such as 5-iodooxazole, demonstrate facile participation in nucleophilic aromatic substitution, cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), and cycloadditions vulcanchem.com. The iodine atom's electron-withdrawing inductive effect can also enhance reactivity and enable specific interactions like halogen bonding vulcanchem.com.
Table 1: Representative Cross-Coupling Reaction Yields for Iodinated Heterocycles
| Reaction Type | Conditions | Typical Yield (%) | Reference |
| Suzuki-Miyaura | Pd(dppf)Cl₂, K₂CO₃, dioxane | 75-88 | vulcanchem.com |
| Buchwald-Hartwig | CuI, 4,7-dimethoxy-1,10-phen, DMF, 100°C, 12h | 63-77 | vulcanchem.com |
| Sonogashira | Pd(PPh₃)₄, CuI, iPr₂NH | 68-72 | vulcanchem.com |
Future research should focus on comprehensively characterizing the reactivity of 5-iodobenzoxazole itself, including detailed mechanistic studies using advanced spectroscopic techniques and computational modeling. Understanding the precise role of the iodine atom in directing reactions and influencing molecular interactions will be key to designing new synthetic methodologies and predicting chemical behavior.
Design of Highly Selective and Potent Research Probes
The presence of iodine, particularly radioiodine isotopes (e.g., ¹²³I, ¹²⁵I), makes iodinated benzoxazoles attractive candidates for molecular imaging and diagnostic agents. Derivatives like IBOX (2-(4'-dimethylaminophenyl)-6-iodobenzoxazole) have shown promise as ligands for imaging amyloid plaques in Alzheimer's disease, demonstrating good binding affinity and in vivo brain uptake mdpi.comsnmjournals.org. Similarly, ¹²⁵I-labeled compounds have been used to study binding to amyloid-β fibrils acs.org.
Table 2: Performance Metrics of Iodinated Benzoxazole Derivatives as Imaging Probes
| Compound | Target | Binding Affinity (Ki) | Peak Brain Uptake (% ID/g) | In Vivo Study |
| IBOX (2-(4′-dimethylaminophenyl)-6-iodobenzoxazole) | Amyloid Plaques | 0.8 nM (vs. Aβ(1-40)) | 2.08% (at 30 min) | Mice |
| BF-180 (2-(4-methylamino)styryl-5-iodo-benzoxazole) | Amyloid-β Fibrils | Not specified | Not specified | In vitro |
| BF-227 (2-(2-[2-dimethylaminothiazol-5-yl]ethenyl)-6-(2-[fluoro]ethoxy)benzoxazole) | Amyloid Deposits | Not specified | 7.9% (at 2 min) | Mice |
Future efforts should focus on synthesizing novel 5-iodobenzoxazole derivatives designed as highly selective and potent probes for various biological targets. This could involve optimizing lipophilicity, blood-brain barrier penetration, and target specificity, potentially leveraging the iodine atom for radiolabeling or as a point for further functionalization to enhance targeting or imaging capabilities.
Exploration of Undiscovered Chemical and Biological Applications
The benzoxazole core is recognized for its broad spectrum of biological activities, including potential anticancer, antimicrobial, and anti-inflammatory properties ontosight.aichemblink.com. Iodinated benzoxazoles, such as 2-amino-5-iodobenzoxazole, have also shown promise in these areas ontosight.ai. Furthermore, related compounds exhibit antimicrobial activity, with MIC values against S. aureus reported for 5-iodo-benzoxazole derivatives vulcanchem.com.
Q & A
Q. Basic Research Focus
- Spectroscopy :
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., 245.97 g/mol for C₇H₄INO) .
- DFT Calculations : Simulate IR/NMR spectra to cross-validate experimental data and predict electronic properties .
How are 5-iodo-benzoxazole derivatives initially screened for biological activity, and what assays are prioritized?
Basic Research Focus
Initial screening involves:
- Cytotoxicity assays : MTT or SRB tests against cancer cell lines (e.g., A-549 lung carcinoma) to quantify IC₅₀ values .
- Antimicrobial screening : Disc diffusion or microdilution assays against Gram-positive/negative bacteria and fungi .
- Enzyme inhibition : Fluorometric assays targeting kinases or proteases linked to diseases like Alzheimer’s .
Dose-response curves and positive controls (e.g., doxorubicin for anticancer activity) ensure reliability .
How do structural modifications at the 5-iodo position influence the anticancer activity of benzoxazole derivatives?
Q. Advanced Research Focus
- Structure-Activity Relationship (SAR) :
- Mechanistic insights : Iodine’s heavy atom effect may enhance photodynamic therapy (PDT) efficacy by promoting intersystem crossing .
What computational strategies are employed to predict the pharmacological properties of 5-iodo-benzoxazole derivatives?
Q. Advanced Research Focus
- Molecular Docking : Simulate binding to target proteins (e.g., EGFR or tubulin) using AutoDock Vina to prioritize synthesis .
- DFT Studies : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity and charge transfer dynamics .
- ADMET Prediction : Tools like SwissADME assess logP, bioavailability, and CYP450 interactions to filter candidates .
How can contradictory data in biological activity (e.g., varying IC₅₀ across studies) be resolved for 5-iodo-benzoxazole analogs?
Q. Advanced Research Focus
- Structural validation : Re-analyze purity via HPLC and confirm crystallinity (PXRD) to rule out batch variability .
- Cell line specificity : Test compounds on isogenic cell lines to identify genetic determinants of resistance .
- Meta-analysis : Compare datasets from independent studies to isolate variables (e.g., assay protocols, solvent systems) .
What methodologies are used to optimize 5-iodo-benzoxazole derivatives for non-pharmacological applications, such as optoelectronics?
Q. Advanced Research Focus
- Crystal engineering : Grow single crystals via slow evaporation (e.g., using CHCl₃/hexane) to study π-stacking for organic semiconductors .
- Photophysical characterization : Measure fluorescence quantum yields and Stokes shifts to evaluate OLED potential .
- Mechanical flexibility : Nanoindentation tests assess elasticity for flexible electronics applications .
How can regioselectivity challenges in benzoxazole iodination be addressed to avoid byproducts?
Q. Advanced Research Focus
- Directing groups : Install temporary substituents (e.g., -OMe) at adjacent positions to steer iodination to the 5-site .
- Microwave-assisted synthesis : Reduce reaction time and side reactions via controlled thermal activation .
- Halogen exchange : Use Pd-catalyzed Finkelstein reactions to convert bromo precursors to iodo analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
